molecular formula C13H10ClN5OS3 B11364619 N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11364619
M. Wt: 383.9 g/mol
InChI Key: FQNAGVRQUHCOBA-UHFFFAOYSA-N
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Description

N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial reactors and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific structural features, such as the presence of both chlorobenzyl and thiadiazole moieties.

Properties

Molecular Formula

C13H10ClN5OS3

Molecular Weight

383.9 g/mol

IUPAC Name

N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C13H10ClN5OS3/c1-7-10(23-19-16-7)11(20)15-12-17-18-13(22-12)21-6-8-4-2-3-5-9(8)14/h2-5H,6H2,1H3,(H,15,17,20)

InChI Key

FQNAGVRQUHCOBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl

Origin of Product

United States

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